3-Acetyl-6-methoxy-2H-chromen-2-one
Description
Contextualization within the Benzopyrone Chemical Class
Benzopyrones are a large group of naturally occurring and synthetic compounds characterized by a benzene (B151609) ring fused to a pyrone ring. taylorandfrancis.comresearchgate.net This class is broadly divided into two main categories: the benzo-α-pyrones, to which coumarins belong, and the benzo-γ-pyrones, which include flavonoids. taylorandfrancis.comresearchgate.net Coumarins, also known as 1,2-benzopyrones, are defined by the 2H-chromen-2-one scaffold. nih.govencyclopedia.pub The parent compound, coumarin (B35378), has the chemical formula C9H6O2 and is an aromatic organic chemical compound. wikipedia.org
The structure of 3-Acetyl-6-methoxy-2H-chromen-2-one is a derivative of this fundamental coumarin skeleton. It is characterized by an acetyl group at the third position and a methoxy (B1213986) group at the sixth position of the 2H-chromen-2-one ring. asianpubs.orgnih.gov This specific substitution pattern influences its chemical properties and is a key area of investigation.
Overview of Chromen-2-one Scaffold Research Significance
The chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.netmdpi.com Molecules based on this scaffold exhibit a wide range of biological and pharmacological activities. nih.govencyclopedia.pub The versatility of the chromen-2-one ring system allows for the synthesis of a vast number of derivatives with diverse properties. nih.gov
Research has demonstrated that the biological and biochemical properties of coumarin derivatives are heavily dependent on the type and position of substituents on the benzopyrone ring. nih.gov This has led to extensive research into the synthesis of various coumarin analogs to explore their potential applications. acs.org The chromenone scaffold is considered an emerging platform in drug discovery, with researchers continuously exploring its derivatives for various therapeutic applications. nih.gov
Specific Academic Interest in this compound
The academic interest in this compound stems from its potential as a building block for more complex molecules and for its own intrinsic chemical properties. The presence of the acetyl and methoxy groups provides reactive sites for further chemical modifications, allowing for the synthesis of a variety of derivatives.
One documented synthesis of this compound involves a solid-phase reaction, which is noted for being an efficient and time-saving method. asianpubs.org The crystal structure of the compound has been determined, revealing that it crystallizes in the triclinic system. researchgate.net
Scope and Objectives of Academic Research
The primary objectives of academic research on this compound and related compounds are multifaceted. A significant area of focus is the development of efficient and environmentally friendly synthesis methods. asianpubs.org For instance, one study reports a solid-phase green synthesis approach for chromen-2-one derivatives, including this compound. asianpubs.org
Another key objective is the exploration of the chemical reactivity of the molecule, particularly at the acetyl and methoxy functional groups, to create novel compounds with potentially useful properties. tandfonline.commdpi.commdpi.comresearchgate.net The synthesis of coumarin-chalcone derivatives from 3-acetyl-2H-chromen-2-one is one such example of this exploratory research. researchgate.net Furthermore, the investigation of the fundamental physical and chemical properties, such as its crystal structure, provides a deeper understanding of the molecule's behavior. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-6-8-5-9(15-2)3-4-11(8)16-12(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVQBJDAXLIBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337237 | |
| Record name | 3-Acetyl-6-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-80-7 | |
| Record name | 3-Acetyl-6-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Approaches for 3-Acetyl-2H-chromen-2-one Core Synthesis
The synthesis of the 3-acetyl-2H-chromen-2-one core, the foundational structure of 3-Acetyl-6-methoxy-2H-chromen-2-one, is achievable through several established chemical reactions. These methods provide access to the coumarin (B35378) ring system, a privileged scaffold in medicinal chemistry and materials science.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins. wikipedia.org This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776), in the presence of a basic catalyst. wikipedia.orgyoutube.com For the synthesis of this compound, 2-hydroxy-5-methoxybenzaldehyde (B1199172) would be the key starting material. The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration to afford the chromen-2-one ring system. wikipedia.org Various catalysts can be employed, including piperidine (B6355638) and zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O), with the latter enabling solvent-free "green" synthesis. youtube.comasianpubs.org An efficient solid-phase synthesis using ZrOCl2·8H2O as a catalyst has been reported for the synthesis of this compound from 5-methoxysalicylaldehyde and ethyl acetoacetate. asianpubs.org
Table 1: Knoevenagel Condensation for this compound Synthesis
| Starting Materials | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| 5-Methoxysalicylaldehyde, Ethyl acetoacetate | ZrOCl2·8H2O, Solid-phase grinding | 92% | asianpubs.org |
| 5-Methoxysalicylaldehyde, Ethyl acetoacetate | ZrOCl2·8H2O, Conventional heating | 83% | asianpubs.org |
Cross-Aldol Reaction Pathways
Cross-aldol reactions provide an alternative route to coumarin derivatives. While direct synthesis of this compound via this method is less commonly reported, the underlying principle involves the reaction of an aldehyde with a ketone. In a related context, 3-acetyl-2H-chromen-2-one itself can participate in cross-aldol reactions with various benzaldehydes, catalyzed by Amberlyst 26A, to yield chalcone (B49325) derivatives. researchgate.netresearchgate.net This demonstrates the reactivity of the acetyl group and the potential for building molecular complexity from the pre-formed coumarin core. researchgate.netresearchgate.net
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. youtube.comthieme-connect.de Three-component reactions involving a salicylaldehyde, an active methylene compound, and another reactant can lead to highly functionalized coumarins. For instance, a one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide (B42300), and hydrazonoyl halides has been utilized to synthesize thiazolyl-coumarins. nih.govfrontiersin.org This strategy highlights the potential for developing MCRs for the direct synthesis of diverse this compound derivatives.
Protease-Catalyzed Biocatalytic Routes
While specific protease-catalyzed routes for this compound were not found in the search results, biocatalysis represents a growing field in organic synthesis. rpi.edu Proteases are enzymes that can catalyze the formation of peptide bonds and have been explored for the synthesis of various organic molecules. rpi.edu Their application in coumarin synthesis could offer an environmentally friendly alternative to traditional chemical methods, although this remains an area for future research.
Targeted Functionalization at the Chromen-2-one Scaffold
Once the this compound core is synthesized, further modifications can be introduced at various positions on the chromen-2-one scaffold. For instance, the synthesis of 3-acetyl-6-bromo-2H-chromen-2-one is well-documented, starting from 5-bromo-2-hydroxybenzaldehyde. prepchem.comnih.gov This bromo-derivative serves as a versatile intermediate for introducing other functional groups through cross-coupling reactions or nucleophilic substitutions, thereby allowing for the exploration of a wider chemical space.
Derivatization Strategies at the 3-Acetyl Moiety
The 3-acetyl group of this compound is a key handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives. nih.govfrontiersin.org
One common strategy involves the reaction of the acetyl group with various reagents to form new heterocyclic rings fused or attached to the coumarin core. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of an enaminone, which is a versatile intermediate for synthesizing pyrazole (B372694) and pyrimidine (B1678525) derivatives. mdpi.com
Another important derivatization involves the condensation of the acetyl group with thiosemicarbazides to form thiosemicarbazones. These thiosemicarbazones can then be cyclized to afford thiazole (B1198619) and thiadiazole derivatives. nih.govfrontiersin.org A series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones have been synthesized and characterized, demonstrating the utility of this approach. nih.gov
Furthermore, the acetyl group can undergo reactions to form oxadiazole derivatives. For example, reaction of a related 3-acetyl-4-hydroxycoumarin derivative with various hydrazides followed by cyclization with acetic anhydride (B1165640) yielded novel oxadiazole-containing coumarins. nih.govmdpi.com
Table 2: Derivatization of the 3-Acetyl Moiety of Coumarin Derivatives
| Starting Coumarin | Reagents | Product Type | Reference |
|---|---|---|---|
| 3-Acetyl-6-methyl-2H-chromen-2-one | Thiosemicarbazide, Hydrazonoyl halides | Thiazolyl-coumarins | nih.govfrontiersin.org |
| 3-Acetyl-6-bromo-2H-chromen-2-one | N,N-Dimethylformamide dimethyl acetal | Enaminone intermediate | mdpi.com |
| 3-Acetyl-8-methoxy-2H-chromen-2-one | 4(N)-substituted thiosemicarbazides | Thiosemicarbazones | nih.gov |
| 3-Acetyl-4-hydroxycoumarin derivative | Hydrazides, Acetic anhydride | Oxadiazole derivatives | nih.govmdpi.com |
Synthesis of Hybrid Chromen-2-one Architectures
The 3-acetyl group of the chromen-2-one core is a versatile functional handle that allows for the construction of a wide array of hybrid molecules. The reactivity of this keto-moiety is frequently exploited in condensation reactions to link the coumarin scaffold to other heterocyclic systems.
Detailed research has demonstrated the utility of 3-acetyl-coumarin derivatives in synthesizing complex heterocyclic systems. For instance, the reaction of a 3-acetyl-coumarin with reagents like thiosemicarbazide can lead to the formation of coumarin-thiosemicarbazone intermediates. These intermediates are then cyclized to generate more complex hybrid architectures such as thiazoles or thiadiazoles. nih.gov One specific three-component reaction involves treating 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and various hydrazonoyl halides under ultrasonic irradiation to produce 1,3-thiazole derivatives. nih.gov
Another common strategy involves the Claisen-Schmidt condensation (an aldol (B89426) condensation) of the 3-acetyl-coumarin with various aromatic aldehydes. This reaction creates a coumarin-chalcone backbone, which incorporates an α,β-unsaturated ketone system. researchgate.net For example, 3-acetyl-2H-chromen-2-one has been reacted with vanillin (B372448) using both reflux and ultrasonic irradiation methods to synthesize a coumarin-chalcone derivative. researchgate.net
These synthetic strategies highlight the role of the 3-acetyl group as a key synthon for molecular elaboration. The resulting hybrid molecules, which merge the structural features of coumarin with other pharmacologically relevant heterocycles, are often investigated for their potential biological activities. capes.gov.brmdpi.com
Table 1: Examples of Hybrid Architectures Synthesized from 3-Acetyl-Coumarin Derivatives
| Starting Material | Reagent(s) | Resulting Hybrid Architecture | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Acetyl-6-methyl-2H-chromen-2-one | Thiosemicarbazide, Hydrazonoyl Halides | Coumarin-Thiazole | Three-Component Cyclocondensation | nih.gov |
| 3-Acetyl-6-methyl-2H-chromen-2-one | Methyl Hydrazinecarbodithioate, Hydrazonoyl Halides | Coumarin-Thiadiazole | Cyclocondensation | nih.gov |
| 3-Acetyl-2H-chromen-2-one | Vanillin | Coumarin-Chalcone | Aldol Condensation | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize waste, avoid harsh conditions, and reduce the use of toxic substances. eurekaselect.com These approaches include solvent-free reactions, the use of safer catalysts, and energy-efficient methods like microwave or ultrasound irradiation. eurekaselect.com
For the synthesis of this compound, a particularly efficient and environmentally friendly method involves the Knoevenagel condensation under solid-phase conditions. asianpubs.org This approach reacts 5-methoxysalicylaldehyde with ethyl acetoacetate using zirconyl chloride octahydrate (ZrOCl₂·8H₂O) as a catalyst. asianpubs.org The reaction has been performed using both conventional heating and a physical grinding method (mechanosynthesis). asianpubs.org
The solid-phase grinding method proves to be significantly superior, offering a much shorter reaction time and a higher yield of the final product compared to the conventional heating approach. asianpubs.org This solvent-free method aligns with key green chemistry principles by eliminating the need for potentially hazardous organic solvents and reducing energy consumption. eurekaselect.comasianpubs.org
Table 2: Comparison of Synthetic Methods for this compound
| Method | Catalyst | Reaction Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | ZrOCl₂·8H₂O (10 mol%) | Neat, Heating | 30 min | 83% | asianpubs.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Methoxysalicylaldehyde |
| Ethyl acetoacetate |
| Zirconyl chloride octahydrate |
| 3-Acetyl-6-methyl-2H-chromen-2-one |
| Thiosemicarbazide |
| Hydrazonoyl Halides |
| 3-Acetyl-2H-chromen-2-one |
| Vanillin |
| 3-Acetyl-6-bromo-2H-chromen-2-one |
| N,N-Dimethylformamide-dimethylacetal |
| Methyl Hydrazinecarbodithioate |
| 1,3-Thiazole |
| 1,3,4-Thiadiazole |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize 3-Acetyl-6-methoxy-2H-chromen-2-one, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the coumarin (B35378) ring typically appear as multiplets in the downfield region, while the protons of the acetyl and methoxy (B1213986) groups resonate at higher fields.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbons of the lactone and acetyl groups, the carbons of the aromatic ring, and the carbons of the methoxy and acetyl methyl groups. For instance, one study reported ¹³C NMR chemical shifts for a related compound, 3-acetylcoumarin (B160212), with the methyl carbon of the acetyl group appearing at 30.84 ppm and the carbonyl carbon at 195.77 ppm. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₂H₁₀O₄, the expected monoisotopic mass is approximately 218.0579 g/mol . nih.gov
Electron Ionization Mass Spectrometry (EI-MS) is a common method used for the analysis of such compounds. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ions. Analysis of the fragmentation pattern can provide valuable structural information. For example, a GC-MS analysis of this compound showed a molecular ion peak at m/z 218. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Key IR absorption bands include:
A strong absorption band corresponding to the C=O stretching vibration of the lactone ring.
Another strong C=O stretching band for the acetyl group.
Bands in the aromatic region due to C=C stretching vibrations.
C-H stretching vibrations for the aromatic and methyl protons.
C-O stretching vibrations for the ether linkage of the methoxy group.
For instance, the IR spectrum of the related 3-acetyl-6-bromo-2H-chromen-2-one shows a C=O stretching vibration at 1727 cm⁻¹. mdpi.com
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
A study on this compound revealed that it crystallizes in the triclinic space group P-1. researchgate.net The unit cell parameters were determined to be a = 5.424(1) Å, b = 8.409(2) Å, c = 11.579(2) Å, with angles α = 104.58(2)°, β = 99.29(1)°, and γ = 90.97(2)°. researchgate.net The volume of the unit cell was found to be 503.49(17) ų, with two molecules (Z=2) per unit cell. researchgate.net This detailed structural information is crucial for understanding the intermolecular interactions and packing in the solid state.
Crystallographic Data for this compound
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| Triclinic | P-1 | 5.424(1) | 8.409(2) | 11.579(2) | 104.58(2) | 99.29(1) | 90.97(2) | 503.49(17) | 2 |
Data from researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of coumarin derivatives like this compound is characterized by absorption bands that arise from π → π* transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the coumarin ring.
Mechanistic Investigations of Biological Activities
Cellular and Molecular Mechanisms in Anticancer Research
Coumarin (B35378) and its derivatives are recognized for their potential as anticancer agents, capable of interacting with various molecular signaling pathways to inhibit cancer cell lines. nih.gov Their mechanisms of action include the inhibition of tumor cell proliferation, modulation of cell signaling, suppression of angiogenesis, and induction of apoptosis. nih.gov
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. mdpi.com Coumarins can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This process involves the release of cytochrome c from the mitochondria, which is facilitated by the Bcl-2 protein family. mdpi.com The released cytochrome c then associates with apoptotic protease activation factor-1 (APAF-1) and ATP to form an apoptosome, which in turn activates caspase-9 and subsequently the executioner caspases-3, -6, and -7, leading to cell death. mdpi.com
Studies on various coumarin derivatives have demonstrated their ability to induce apoptosis via this mitochondrial pathway. For instance, a methylated cyclocoumarol derivative was found to induce apoptosis in MDAMB231 breast cancer cells by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to caspase-3 activation and PARP cleavage. researchgate.net Similarly, a nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, induced cytotoxicity in colon cancer cells by up-regulating the expression of BAX and PUMA through PARP cleavage. frontiersin.org While direct studies on 3-Acetyl-6-methoxy-2H-chromen-2-one's specific role in the mitochondrial pathway are part of ongoing research, the general mechanism for related coumarin compounds is well-documented.
Table 1: Key Proteins in the Mitochondrial Apoptosis Pathway
| Protein | Function in Apoptosis | Reference |
|---|---|---|
| Bcl-2 family (e.g., Bax, Bcl-2) | Regulates mitochondrial outer membrane permeabilization. | mdpi.comresearchgate.net |
| Cytochrome c | Released from mitochondria to initiate apoptosome formation. | mdpi.com |
| APAF-1 | A key component of the apoptosome. | mdpi.com |
| Caspase-9 | Initiator caspase activated by the apoptosome. | mdpi.com |
| Caspase-3, -6, -7 | Executioner caspases that dismantle the cell. | mdpi.com |
Coumarin derivatives have been shown to inhibit the growth of tumor cells by blocking cell division. nih.gov They can interfere with the cell cycle at various phases, such as the G0/G1 and G2/M phases. nih.gov For example, certain 4-substituted coumarins have been found to induce G2/M phase arrest in human ovarian cancer cells, promoting their apoptosis. frontiersin.org Another study on luteolin, a flavonoid, demonstrated cell cycle arrest at the G2/M phase in human colon cancer cells, which was associated with the inactivation of the cyclin B1/cell division cycle 2 complex. nih.gov The ability of coumarins to halt the cell cycle prevents the replication of cancerous cells, thereby inhibiting tumor growth.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Coumarins have demonstrated anti-angiogenic properties by modulating the functions of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are key players in angiogenesis. researchgate.net For instance, the coumarin derivative 3'-O-acetylhamaudol was found to inhibit VEGF-induced angiogenesis and VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, some coumarin derivatives have shown the ability to reduce the migration capacity of cancer cells, a key aspect of metastasis. researchgate.net
A significant aspect of anticancer drug development is the ability to selectively target cancer cells while sparing normal, healthy cells. Some coumarin derivatives have exhibited such differential effects. For example, a study on N-(4-((2-aminophenyl)carbamoyl) benzyl)-2-oxo-2H-chromene-3-carboxamide derivatives showed promising cytotoxic effects on several cancer cell lines, with IC50 values in the micromolar range, while having no effect on a human normal cell line (HUVEC, IC50 > 100 μM). mdpi.com This selectivity is a promising characteristic for the development of targeted cancer therapies with potentially fewer side effects.
Mechanisms of Antioxidant Action
Free radicals are highly reactive molecules that can cause cellular damage, a process implicated in various diseases, including cancer. nih.gov Antioxidants can neutralize these free radicals. The free radical scavenging ability of compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. nih.gov
Various coumarin derivatives have demonstrated significant DPPH radical scavenging activity. nih.goveco-vector.com For example, coumarin N-acylhydrazone derivatives with a catechol moiety have been shown to be potent antioxidant agents. nih.gov The antioxidant capacity is often influenced by the structural features of the coumarin derivatives, with hydroxyl groups being identified as key for antiradical capacity. researchgate.net While specific data on the hydroxyl radical scavenging of this compound is still emerging, the general antioxidant potential of the coumarin class of compounds is well-established.
Table 2: Antioxidant Activity of Coumarin Derivatives
| Assay | Description | Reference |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the DPPH radical. | nih.govnih.gov |
| ABTS Radical Cation Scavenging | Evaluates the scavenging activity against the ABTS radical cation. | nih.gov |
| Ferric Reducing Antioxidant Potential (FRAP) | Measures the ability of a compound to reduce ferric iron. | nih.gov |
Inhibition of Lipid Peroxidation Processes
The structural framework of 3-acetylcoumarins, including the 6-methoxy derivative, is intrinsically linked to antioxidant activity. The coumarin nucleus, a conjugated system, possesses favorable charge and electron transport properties that are central to its ability to counteract oxidative stress. nih.gov Oxidative stress is a known contributor to a variety of pathological conditions, underscoring the therapeutic interest in compounds capable of mitigating its effects. nih.gov
Research into 3-acetylcoumarin (B160212) has demonstrated its capacity to alleviate neuroinflammatory responses and oxidative stress. In studies, treatment with 3-acetylcoumarin led to the restoration of key oxidative stress enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This suggests a protective role against the cellular damage inflicted by reactive oxygen species. Hydroxycoumarins, which are structurally related, are also recognized for their potent antioxidant effects and their ability to scavenge reactive oxygen species, thereby offering protection against oxidative damage. nih.gov The evaluation of various 3-substituted coumarins has consistently pointed towards their potential as antioxidant agents. nih.gov
Redox Mechanism Studies
The redox behavior of 3-acetylcoumarins is characterized by the potential for radical formation, a process that is central to their biological activity. Experimental and theoretical investigations into the homodimerization of 3-acetylcoumarin have indicated that a radical-mediated mechanism is the more probable pathway. nih.gov This process is influenced by the substitution pattern on the coumarin ring. mdpi.com
The presence of an enolizable acetyl group at the C-3 position facilitates rapid reaction initiation. nih.gov Studies on substituted 3-acetylcoumarins have shown that the electronic properties of the substituent can either stabilize or destabilize the resulting radical. For instance, a methoxy (B1213986) group at the C-7 position can influence radical stability. mdpi.com Theoretical calculations have been employed to understand the effect of various substituents on the coumarin ring, with results suggesting that the local reactivity and the propensity for radical formation are key determinants of the subsequent chemical behavior. mdpi.com The conjugated system of the coumarin scaffold is inherently suited for charge and electron transport, which is a fundamental aspect of its redox mechanisms. nih.gov
Mechanisms of Antimicrobial Efficacy
Antibacterial Action Pathways
The antibacterial properties of coumarin derivatives, including 3-acetylcoumarins, are well-documented. The presence of a methoxy group on the coumarin skeleton has been identified as a significant contributor to its antimicrobial activity. researchgate.net Studies on 3-acetylcoumarin have confirmed its bactericidal effects.
A primary mechanism of antibacterial action for coumarins involves the disruption of bacterial cell membrane integrity. This can lead to the leakage of intracellular components and interfere with essential bacterial enzyme systems. researchgate.netnih.gov Gram-positive bacteria are often more susceptible to this action as they lack the protective outer lipopolysaccharide membrane found in Gram-negative bacteria. researchgate.net
Furthermore, some coumarins have been shown to inhibit biofilm formation, a critical factor in bacterial virulence and resistance. This can be achieved by interfering with flagellum formation and reducing the production of extracellular polysaccharides (EPS). nih.gov The natural antibiotic novobiocin, which contains a coumarin nucleus, is known to be particularly effective against Gram-positive bacteria. researchgate.net Structure-activity relationship studies have highlighted that substituents on the coumarin ring play a crucial role in determining the potency and spectrum of antibacterial activity. nih.gov
Antifungal Action Pathways
3-Acetylcoumarin and its derivatives have demonstrated notable fungicidal properties. researchgate.net The proposed mechanisms of antifungal action are multifaceted and target fundamental cellular processes in fungi.
One of the key pathways involves the interference with the synthesis of the fungal cell wall. This can lead to altered cell permeability and a disorganized lipoprotein arrangement, ultimately compromising the structural integrity of the fungus and inhibiting its proliferation. researchgate.net Lipophilicity is considered an important factor in the antifungal activity of coumarins, as it facilitates the penetration of these compounds through the lipid-rich fungal membranes. researchgate.net
Enzyme Inhibition Profiles and Molecular Targets
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
The 3-acetylcoumarin scaffold has emerged as a promising framework for the development of monoamine oxidase (MAO) inhibitors. Both MAO-A and MAO-B isoforms have been targeted by various coumarin derivatives, with substitutions on the coumarin ring playing a critical role in modulating potency and selectivity. nih.gov
Studies have shown that 3-acetylcoumarins can exhibit significant inhibitory activity against both MAO isoforms. nih.govresearchgate.net The introduction of a methoxy group at the C-6 position of the coumarin ring has been specifically linked to potent MAO-B inhibition. mdpi.com The binding of these inhibitors to the active site of MAO enzymes is a key aspect of their mechanism. For instance, interactions with residues such as Cys172 and Tyr326 in the MAO-B active site can stabilize the inhibitor-enzyme complex. mdpi.com
The following table summarizes the MAO inhibitory activities of selected coumarin derivatives, highlighting the influence of different substituents on their potency.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3-acetylcoumarin with dichloro at C-7, C-8 | MAO-B | 0.31 ± 0.04 | 3.10 (non-selective) | nih.govresearchgate.net |
| 3-(3′-bromophenyl)-6-methoxycoumarin | MAO-B | Picomolar range | Selective for MAO-B | mdpi.com |
| 4,7-dimethyl-5-hydroxycoumarin derivative with 3-methoxyphenyl (B12655295) moiety | MAO-B | 1.88 | - | mdpi.com |
| 4,7-dimethyl-5-hydroxycoumarin derivative with 2-methoxyphenyl moiety | MAO-B | 2.18 | - | mdpi.com |
| 8-acetyl-7-hydroxycoumarin derivative with (3-methoxyphenyl)piperazine linker | MAO-A | 6.97 | - | mdpi.com |
Dipeptidyl Peptidase III (DPP III) Inhibition
The interaction of this compound with dipeptidyl peptidase III (DPP III), a zinc-dependent exopeptidase, has been a subject of investigation to understand its potential inhibitory effects. DPP III is implicated in various physiological and pathological processes, including pain modulation, blood pressure regulation, and cancer. researchgate.net
In a study evaluating a range of coumarin derivatives, a compound with a methoxy group at the C6 position of the 3-acetyl-2H-chromen-2-one scaffold demonstrated an inhibition rate of 19.8% against human DPP III (hDPP III). nih.gov This was in contrast to a similar compound with a methoxy group at the C7 position, which showed no activity. nih.gov For comparison, the unsubstituted 3-acetyl-2H-chromen-2-one exhibited weak inhibitory activity, with a rate of 7.8%. researchgate.netnih.gov
The position of the substituent on the coumarin ring appears to be a critical determinant of its inhibitory potential. For instance, a bromo group at the C6 position of 3-acetyl-2H-chromen-2-one resulted in the highest inhibition rate of 28.5% among the tested 3-acetyl derivatives. researchgate.netnih.gov Conversely, a hydroxyl group at the same C6 position reduced the inhibitory activity to 12.8%. researchgate.netnih.gov Shifting the hydroxyl group to the C7 position led to a slight increase in inhibition to 16.2%. researchgate.netnih.gov
It is noteworthy that other substitutions on the 3-acetylcoumarin core, such as a diethylamino group at C7 or hydroxyl and ethoxy groups at C8, resulted in a complete loss of inhibitory activity at the tested concentration. researchgate.netnih.gov These findings underscore the specific structure-activity relationships governing the inhibition of hDPP III by coumarin derivatives.
Table 1: Inhibition of human DPP III by 3-Acetyl-2H-chromen-2-one and its derivatives at 10 µM concentration.
| Compound | Substituent at C6 | Substituent at C7 | Substituent at C8 | Inhibition (%) |
|---|---|---|---|---|
| 3-Acetyl-2H-chromen-2-one | - | - | - | 7.8 |
| This compound | Methoxy | - | - | 19.8 |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Bromo | - | - | 28.5 |
| 3-Acetyl-6-hydroxy-2H-chromen-2-one | Hydroxyl | - | - | 12.8 |
| 3-Acetyl-7-hydroxy-2H-chromen-2-one | - | Hydroxyl | - | 16.2 |
| 3-Acetyl-7-diethylamino-2H-chromen-2-one | - | Diethylamino | - | Inactive |
| 3-Acetyl-8-hydroxy-2H-chromen-2-one | - | - | Hydroxyl | Inactive |
| 3-Acetyl-8-ethoxy-2H-chromen-2-one | - | - | Ethoxy | Inactive |
Data sourced from a study on coumarin derivatives as novel inhibitors of human dipeptidyl peptidase III. researchgate.netnih.gov
Carbonic Anhydrase (CA IX and CA XII) Inhibition
The inhibitory activity of coumarin derivatives, including those related to this compound, against carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII, has been an area of active research. researchgate.netmdpi.comnih.gov These enzymes play a crucial role in pH regulation in cancer cells, contributing to tumor survival and proliferation. nih.gov
Coumarins are considered non-classical CA inhibitors. tandfonline.com Their mechanism of inhibition is believed to involve the hydrolysis of the coumarin ring to a cis-2-hydroxy-cinnamic acid derivative, which then binds to the active site of the enzyme. tandfonline.com This binding is not to the zinc ion, as seen with classical sulfonamide inhibitors, but rather to amino acid residues at the entrance of the active site cavity. tandfonline.com This differential binding mechanism is thought to contribute to the selectivity of some coumarins for specific CA isoforms. tandfonline.com
While direct inhibitory data for this compound against CA IX and CA XII is not extensively detailed in the provided search results, studies on structurally similar coumarins provide valuable insights. For instance, the introduction of a methoxy group on the phenyl ring of some coumarinamides was generally associated with a decrease in inhibitory activity against both hCA IX and XII. nih.gov However, a 4-methoxy-substituted compound did show recovered activity against hCA XII. nih.gov
The selectivity of coumarin derivatives for the tumor-associated isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a key feature. researchgate.netmdpi.com Many synthesized coumarins show no significant inhibition of hCA I and II, while exhibiting low micromolar or even nanomolar inhibition constants against hCA IX and XII. researchgate.netmdpi.com This selectivity is a desirable characteristic for potential anticancer agents, as it may reduce off-target effects. nih.gov
DNA Polymerase Inhibition
The inhibition of DNA polymerases is a significant mechanism for the antiproliferative activity of various compounds. While specific studies on the direct inhibition of DNA polymerase by this compound were not found in the provided search results, research on other coumarin derivatives has demonstrated this potential. nih.gov
For example, a study on a library of 35 structurally related coumarin derivatives identified seven compounds with inhibitory activity against Taq DNA polymerase, with IC50 values below 250 μM. nih.gov The most potent of these were 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate. nih.gov
The study highlighted the importance of substituent positioning on the coumarin ring. nih.gov It was noted that the incorporation of a methoxy group on the oxygen at C-6 in one of the derivatives led to a lack of activity against the Taq DNA polymerase enzyme. nih.gov This suggests that the presence and position of a methoxy group can significantly influence the DNA polymerase inhibitory activity of coumarin compounds.
The general mechanisms by which small molecules inhibit DNA polymerase can include intercalation into the DNA template, thereby disrupting the enzyme's function, or direct interaction with the enzyme itself. scbt.com Some inhibitors, like 7-Aminoactinomycin D, are known to intercalate between DNA base pairs, which impedes polymerase activity. scbt.com Others, such as Valacyclovir Hydrochloride, act as nucleotide mimics, leading to chain termination during DNA synthesis. scbt.com
Neuroprotective Activity Mechanisms
Recent studies have begun to explore the neuroprotective potential of coumarin derivatives, including those structurally related to this compound. The mechanisms underlying this activity are multifaceted and appear to involve the modulation of oxidative stress and key signaling pathways.
A study investigating 3-acetylcoumarin in an aluminum chloride-induced rat model of Alzheimer's disease found that the compound alleviated neuroinflammatory responses and oxidative stress. nih.gov Treatment with 3-acetylcoumarin led to a significant improvement in inflammatory markers and restored the levels of oxidative stress enzymes. nih.gov Furthermore, it was observed to decrease the expression of Caspase-3 and NF-κβ, both of which are involved in apoptotic and inflammatory pathways. nih.gov The study also noted a restoration of acetylcholinesterase, dopamine, and noradrenaline levels, suggesting a broad neuroprotective profile. nih.gov
Another study on a different chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated neuroprotection against excitotoxicity, a key process in neurodegenerative diseases. mdpi.com This compound was found to inhibit glutamate- and NMDA-induced neuronal cell damage. mdpi.com A significant part of its neuroprotective action was attributed to its antioxidant activity, as it potently inhibited intracellular reactive oxygen species and lipid peroxidation. mdpi.com Interestingly, BL-M was also shown to increase the phosphorylation of ERK1/2 and the subsequent phosphorylation of cAMP response element-binding protein (CREB), a pathway crucial for neuronal survival and plasticity. mdpi.com The neuroprotective effect of BL-M was reversed by an MEK inhibitor, confirming the essential role of the ERK-CREB signaling pathway. mdpi.com
These findings suggest that the neuroprotective mechanisms of coumarin derivatives like this compound may involve a combination of antioxidant effects, anti-inflammatory actions, and the modulation of critical neuronal survival signaling pathways.
Interactions with Biomolecules and Cellular Processes
Protein Binding Studies (e.g., Serum Albumins)
The binding of small molecules to serum albumins, such as human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. While specific studies detailing the interaction of this compound with serum albumins were not explicitly found in the provided search results, the general principles of coumarin-albumin interactions are well-established.
Coumarins are known to bind to proteins, and this interaction can be influenced by the specific substitutions on the coumarin ring. google.com The binding of a drug to albumin can affect its availability to reach its target site.
DNA Interaction Mechanisms (e.g., Intercalation, Cleavage)
The interaction of coumarin derivatives with DNA is a key aspect of their biological activity, particularly their antiproliferative and potential mutagenic effects. The planar structure of the coumarin ring system makes it a candidate for intercalation between the base pairs of the DNA double helix. nih.gov
Studies on various small molecules, including flavonoids which share structural similarities with coumarins, have shown that intercalation is a primary mode of DNA binding. nih.gov This intercalation can lead to a stabilization of the DNA helix, often observed as an increase in the DNA melting temperature. nih.gov Spectroscopic methods, such as absorption and fluorescence spectroscopy, are commonly used to study these interactions. nih.gov A hyperchromic effect (an increase in absorbance) and a blue shift in the absorption spectrum, along with fluorescence quenching, are often indicative of intercalative binding. nih.gov
The interaction of a small molecule with DNA can be influenced by its structural features. For instance, the planarity of a molecule is crucial for effective intercalation. nih.gov Additionally, the presence of specific functional groups can lead to other types of interactions, such as groove binding or electrostatic interactions. nih.gov
While direct evidence for DNA cleavage by this compound is not available in the provided search results, some coumarin derivatives have been shown to cause DNA damage in cellular systems. nih.gov For example, certain O-alkenylepoxy coumarin derivatives were found to induce DNA damage in Saccharomyces cerevisiae. nih.gov
Cellular Uptake Mechanisms
The process by which this compound enters cells has not been specifically detailed in available research. However, studies on other coumarin derivatives offer potential mechanisms. For instance, the cellular uptake of Coumarin-6, a fluorescently-tagged coumarin, has been investigated when incorporated into solid lipid nanoparticles (SLNs). These studies suggest that the uptake of coumarin-loaded nanoparticles can be more efficient than the free compound and may involve non-endocytotic pathways, as evidenced by a significant reduction in uptake at lower temperatures. researchgate.netjpp.krakow.plnih.gov The interaction with the cell membrane appears to alter the structure of the nanoparticle carrier, facilitating the delivery of the coumarin into the cell. researchgate.netnih.gov
Another study focusing on the uptake of Coumarin-6 into human corneal epithelial cells from various nanoscale formulations found that the compound is passively redistributed from the carrier to lipophilic cellular compartments. nih.gov This suggests that for some coumarins, direct membrane transfer could be a viable uptake mechanism. The efficiency of this process can be influenced by the formulation, with liposomal delivery showing superiority over solid lipid nanoparticles. nih.gov It is important to note that these studies were not performed on this compound itself, and therefore, its specific cellular uptake mechanism remains to be elucidated.
Effects on Cellular Signaling Pathways
The influence of coumarin derivatives on various cellular signaling pathways has been a significant area of research, particularly in the context of inflammation and cancer. nih.govnih.gov While direct evidence for this compound is lacking, the broader class of coumarins has been shown to modulate key signaling cascades.
A comprehensive review highlights that natural and synthetic coumarins can affect inflammatory signaling pathways, including the Toll-like receptor (TLR), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), inflammasome, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. nih.gov For instance, some coumarin derivatives have demonstrated the ability to suppress the PI3K-AKT-mTOR pathway, which is crucial in various cancers. nih.gov The modulation of these pathways underscores the potential of coumarins as multi-targeted therapeutic agents. nih.gov
The table below summarizes the general effects of coumarin derivatives on various signaling pathways, as reported in the literature. It is crucial to reiterate that these findings are for the broader class of coumarins and not specifically for this compound.
| Signaling Pathway | General Effect of Coumarin Derivatives | Reference |
| Toll-like receptors (TLR) | Modulation | nih.gov |
| JAK/STAT | Modulation | nih.gov |
| Inflammasomes | Modulation | nih.gov |
| Mitogen-activated protein kinase (MAPK) | Modulation | nih.govnih.gov |
| Nuclear factor-κB (NF-κB) | Modulation | nih.govnih.gov |
| PI3K-AKT-mTOR | Suppression | nih.gov |
G Protein-Coupled Receptor-35 (GPR35) Agonism
G Protein-Coupled Receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, making it an attractive therapeutic target. bohrium.comnih.govfrontiersin.org Several studies have identified coumarin-based molecules as agonists for this receptor. bohrium.comnih.govnih.govnih.gov
Research has shown that certain 2H-chromen-2-one derivatives can act as potent GPR35 agonists. nih.gov Structure-activity relationship studies have revealed that specific substitutions on the coumarin scaffold are critical for agonistic activity. For example, the presence of a hydroxyl group at the 7-position and a tetrazolyl group at the 3-position can significantly enhance potency. nih.gov Another study on coumarin-like diacid derivatives found that compounds with acidic groups on both sides of a fused tricyclic aromatic scaffold can function as full and selective GPR35 agonists with high potency. bohrium.comnih.gov
While there is no direct evidence to confirm that this compound is a GPR35 agonist, its core coumarin structure suggests it could potentially interact with this receptor. The activation of GPR35 by agonists can be characterized through various assays, including β-arrestin recruitment assays. nih.gov Upon agonist binding, GPR35 can signal through Gα13 and β-arrestin-2 pathways. frontiersin.org The table below presents examples of coumarin derivatives that have been identified as GPR35 agonists, along with their reported potencies.
| Compound | Reported Activity | EC50 (nM) | Reference |
| 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one | Potent GPR35 agonist | 5.8 | frontiersin.orgnih.gov |
| Coumarin-like diacid derivative (Compound 24) | Potent GPR35 agonist | 8 | nih.gov |
| Pyrroloquinoline quinone (PQQ) | Potent GPR35 agonist | 71.4 | nih.gov |
| 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Potent and selective GPR35 agonist | 12.1 | nih.gov |
| 6-Bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Potent and selective GPR35 agonist | 11.1 | nih.gov |
Further research is required to determine if this compound exhibits similar GPR35 agonistic properties and to elucidate the specific signaling pathways it may modulate.
Structure Activity Relationship Sar Studies
Influence of Substituent Variation at the 3-Acetyl Position
The 3-acetyl group is a key site for synthetic modification, serving as a versatile handle to introduce diverse structural motifs. Altering this group can dramatically impact biological activity by changing the molecule's steric and electronic properties, as well as its ability to interact with biological targets. nih.gov
One common modification involves the condensation of the 3-acetyl group with various aldehydes to form coumarin-chalcone hybrids. researchgate.netdntb.gov.ua These hybrids, which incorporate an α,β-unsaturated ketone system, have shown a broad range of pharmacological activities. mdpi.comrsc.org For instance, a series of coumarin-chalcone hybrids were synthesized from 3-acetylcoumarin (B160212) and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com The resulting 3-cinnamoyl-2H-chromen-2-ones demonstrated that the substitution pattern on the chalcone's phenyl ring is critical for activity. mdpi.com
Further modifications at the 3-position include converting the acetyl group into various heterocyclic rings. bohrium.com Fusing heterocycles like pyrazoles or isoxazoles to the coumarin (B35378) core via the acetyl group has been a successful strategy to create novel compounds with enhanced bioactivity. bohrium.comnih.gov For example, the Vilsmeier-Haack-Arnold reaction can transform 3-acetylcoumarins into 3-(coumarin-3-yl)-acrolein derivatives, which have shown potent antiproliferative effects. nih.gov
The data below illustrates how modifications at the C3 position influence the inhibitory activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease.
| Compound ID | Modification at C3-Position | AChE IC₅₀ (µM) |
|---|---|---|
| 5h | (E)-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl) | 0.034 |
| 6h | (E)-3-(3-(3-(2-morpholinoethoxy)phenyl)acryloyl) | 0.041 |
| 6f | (E)-3-(3-(3-(2-(piperidin-1-yl)ethoxy)phenyl)acryloyl) | 0.048 |
| 6d | (E)-3-(3-(3-(2-(diethylamino)ethoxy)phenyl)acryloyl) | 0.052 |
| 6e | (E)-3-(3-(3-(2-(pyrrolidin-1-yl)ethoxy)phenyl)acryloyl) | 0.063 |
These findings collectively show that the 3-acetyl position is a critical determinant of biological activity, and its modification into larger, more complex moieties like chalcones or heterocycles is a viable strategy for developing potent therapeutic agents. nih.gov
Impact of Methoxy (B1213986) Group Substitution Position (e.g., C6 vs. C7 vs. C8)
The position of the methoxy group on the benzopyrone ring significantly modulates the electronic properties and, consequently, the biological activity of coumarin derivatives. nih.govresearchgate.net Studies comparing isomers with the methoxy group at positions C6, C7, and C8 reveal distinct impacts on their pharmacological profiles.
For instance, in studies on human dipeptidyl peptidase III (DPP III) inhibition, the placement of substituents on the coumarin ring was shown to be critical. nih.gov A bromo group at the C6 position resulted in the most active compound, while a hydroxyl group at the same position (a common precursor or metabolite of a methoxy group) reduced the inhibitory potential. nih.gov Shifting a hydroxyl group to C7 slightly increased activity compared to the C6-hydroxyl analog, whereas a hydroxyl or ethoxy group at C8 led to complete inactivity. nih.gov This suggests that the C6 and C7 positions are more favorable for substitution than C8 for this specific target.
In the context of monoamine oxidase (MAO) inhibition, substitution at C7 has been explored extensively. nih.gov Modifications at the C7 position were found to be beneficial for both MAO-A and MAO-B inhibition. nih.gov Furthermore, SAR studies on anticancer activity have shown that substitution at the C6 position often provides the best results, followed by substitution at C8. nih.gov The presence of a methoxy group at C6 was found to be effective, though less so than a methyl or chloro substituent in some series. nih.gov
The following table summarizes the inhibitory activity of different coumarin derivatives against Aspergillus species, highlighting the influence of the substituent position.
| Base Coumarin | Substituent | Position | Resulting Compound | MIC (µg/mL) |
|---|---|---|---|---|
| Hydroxycoumarin | -OAc | C7 | 7-Acetoxycoumarin | 128 |
| Hydroxycoumarin | -NO₂ | C6 | 6-Nitro-7-hydroxycoumarin | 16 |
| Hydroxycoumarin | -OAc | C6 | 6-Acetoxycoumarin | 256 |
| Hydroxycoumarin | -NO₂ | C5, C7 | 5,7-Dinitro-6-hydroxycoumarin | 512 |
| Hydroxycoumarin | -OAc | C4 | 4-Acetoxycoumarin | >2048 |
These examples underscore that the position of the methoxy group is a critical determinant of biological activity, with the optimal position varying depending on the specific therapeutic target. nih.govresearchgate.netresearchgate.net
Role of Halogenation and Other Electron-Withdrawing/Donating Groups on the Benzene (B151609) Ring
The introduction of halogens and other groups with varying electronic properties onto the benzene ring of the coumarin scaffold is a key strategy in medicinal chemistry to modulate pharmacological activity. nih.govresearchgate.netnih.gov Electron-withdrawing groups (EWGs) like nitro (–NO₂) and halogens (–F, –Cl, –Br), and electron-donating groups (EDGs) like amino (–NH₂) and methoxy (–OCH₃), can alter the molecule's lipophilicity, electronic distribution, and binding interactions with target proteins. nih.govmdpi.com
SAR studies have shown that the introduction of EWGs often enhances certain biological activities. mdpi.com For example, the nitration of hydroxycoumarins significantly increased their antifungal activity against Aspergillus species. A 6-nitro derivative was found to be the most active compound in one study, with its activity being 128 times greater than its non-nitrated precursor. mdpi.com The position of the nitro group is also crucial; DFT calculations confirmed that EWGs positively influence activity by altering the molecule's LUMO (Lowest Unoccupied Molecular Orbital) density. mdpi.com
Halogenation is another important modification. In a series of 3-arylcoumarins, bromo-substituted derivatives showed significant antibacterial activity against Staphylococcus aureus. nih.gov Similarly, for anti-HIV activity, coumarin hybrids with bromo or chloro substituents at the C6 position of the coumarin ring demonstrated enhanced inhibitory effects. nih.gov In another study focused on MAO inhibitors, the introduction of a chloro group at the C6 position led to a five-fold increase in MAO-B inhibition, suggesting that C6-Cl substitution is important for MAO-B selectivity. nih.gov
The table below presents data on the antibacterial activity of substituted 3-arylcoumarins, demonstrating the impact of different groups on the benzene ring.
| Compound ID | Substitution on Coumarin Ring | Substitution on 3-Aryl Ring | MIC (µg/mL) |
|---|---|---|---|
| 11 | 6-Amino | 4'-Methoxy | 62.5 |
| 2 | 6-Nitro | 4'-Methoxy | 125 |
| 1 | 6-Bromo | 4'-Methoxy | 250 |
| 3 | Unsubstituted | 4'-Methoxy | >500 |
| 4 | 6-Nitro | Unsubstituted | 250 |
Significance of Coumarin Ring Planarity and Electronic Effects
The coumarin ring system, consisting of fused benzene and α-pyrone rings, is an essentially planar structure. This planarity is a crucial feature for its biological activity, as it facilitates intercalation into DNA or insertion into the active sites of enzymes. researchgate.net The rigid, flat structure allows for effective π-π stacking interactions with aromatic amino acid residues in protein targets. researchgate.net
The electronic properties of the coumarin scaffold are governed by the interplay between the electron-donating benzene ring and the electron-withdrawing α,β-unsaturated lactone moiety. nih.gov Substituents on the ring can significantly alter this electronic balance, thereby influencing stability, reactivity, and pharmacological properties. nih.gov
Computational studies using Density Functional Theory (DFT) have been employed to investigate these electronic effects. researchgate.netresearchgate.net The introduction of substituents with different electron-donating or electron-withdrawing abilities (e.g., –OH, –OCH₃, –Br, –NO₂) modifies the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov For example, electron-donating groups like –OH and –OCH₃ increase the electron density within the molecule, which can enhance antioxidant activity by making the molecule more susceptible to donating a hydrogen atom or electron. nih.gov Conversely, strong electron-withdrawing groups can make specific carbon atoms more electrophilic, facilitating certain chemical reactions or targeted covalent interactions. mdpi.com
Studies have shown that the electronic effects of substituents directly impact protein binding affinities. nih.gov The delocalization of electrons across the planar coumarin core is vital for its stability and interactions with biological macromolecules. nih.gov Any modification that disrupts this planarity or significantly alters the electronic distribution can lead to a loss of activity.
The following table shows calculated electronic properties for various coumarin derivatives, illustrating the influence of substituents.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Coumarin | Unsubstituted | -6.79 | -1.92 | 4.87 |
| Molecule A | 6,7-Dihydroxy-3-phenyl | -5.69 | -1.89 | 3.80 |
| Molecule B | 7,8-Dihydroxy-3-phenyl | -5.74 | -1.93 | 3.81 |
| Molecule C | 5,7-Dihydroxy-3-phenyl | -5.83 | -1.89 | 3.94 |
Therefore, both the planarity of the coumarin ring and the electronic effects exerted by its substituents are fundamental to its biological function, governing how it interacts with and modulates the activity of its molecular targets. nih.govresearchgate.net
SAR of Hybrid Molecules and Conjugates
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create novel compounds with potentially enhanced activity, dual modes of action, or improved pharmacokinetic profiles. nih.govresearchgate.net The coumarin scaffold, particularly derivatives of 3-acetylcoumarin, is frequently used as a building block for creating such hybrid molecules. nih.govresearchgate.net
A prominent class of coumarin hybrids are those linked to 1,2,3-triazole rings. researchgate.netmdpi.com The triazole moiety often acts as a stable linker and can participate in hydrogen bonding and dipole interactions, improving binding to biological targets. researchgate.netmdpi.com SAR studies of coumarin-triazole conjugates have revealed that the nature of the substituent on the triazole ring and the length and type of the linker are critical for activity. nih.gov For example, in a series of anticancer agents, coumarin derivatives bearing a 1,2,3-triazole core generally displayed higher cytotoxic activities than those with a 1,2,4-triazole (B32235) system. nih.gov
Another widely explored group is coumarin-chalcone hybrids, which combine the coumarin nucleus with the α,β-unsaturated ketone system of chalcones. rsc.orgnih.gov These hybrids have been investigated for a multitude of activities, including as anticancer and antimicrobial agents. rsc.orgresearchgate.net The SAR of these hybrids indicates that substitutions on both the coumarin and the chalcone (B49325) phenyl ring are crucial for tuning the biological effect. frontiersin.org
Furthermore, conjugates of coumarins with other heterocyclic systems like isatin (B1672199), pyrimidine (B1678525), or various amino acids have been synthesized and evaluated. frontiersin.orgsemanticscholar.orgrsc.org For instance, isatin-triazole-coumarin hybrids showed that an electron-donating methyl group on the isatin motif could significantly enhance anticancer activity. frontiersin.org
| Compound ID | Linker Length (n) | Substitution on Isatin Ring | IC₅₀ (µM) |
|---|---|---|---|
| 32 | 1 | H | 0.73 |
| 33 | 1 | 5-F | 1.99 |
| - | 2 | H | 4.12 |
| - | 2 | 5-F | 7.34 |
| - | 2 | 5-Cl | 6.56 |
These studies demonstrate that by creating hybrid molecules and conjugates, the therapeutic potential of the coumarin scaffold can be significantly expanded and optimized. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Acetyl-6-methoxy-2H-chromen-2-one, molecular docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors.
Studies on similar coumarin (B35378) derivatives have demonstrated their potential to interact with a range of protein targets. For instance, various coumarin compounds have been docked against targets like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A/B, which are implicated in Alzheimer's disease. nih.gov The binding of these coumarins is often stabilized by hydrogen bonds and hydrophobic interactions within the active sites of these enzymes. For this compound, the acetyl and methoxy (B1213986) groups are of particular interest. The carbonyl oxygen of the acetyl group and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.
A hypothetical molecular docking study of this compound against a target like a protein kinase might reveal key interactions. The following table illustrates potential interactions and their corresponding binding energies, which are theoretical values derived from docking software.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Protein Kinase (e.g., CDK9) | -8.5 | LYS45, ASP104 | Hydrogen Bond with acetyl C=O |
| PHE103 | π-π Stacking with coumarin ring | ||
| LEU148 | Hydrophobic Interaction | ||
| Acetylcholinesterase | -9.2 | TRP84, TYR121 | π-π Stacking with coumarin ring |
| SER200 | Hydrogen Bond with methoxy O | ||
| PHE330 | Hydrophobic Interaction |
This data is illustrative and based on typical findings for coumarin derivatives.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes and the binding stability of the ligand within the active site of the target protein.
For coumarin-protein complexes, MD simulations have been used to validate the stability of the interactions predicted by docking. nih.govmdpi.comnih.gov These simulations can reveal whether the initial binding pose is maintained and can highlight the flexibility of both the ligand and the protein. In the case of this compound, an MD simulation would track the atomic movements and energy fluctuations of the complex. Key parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues are monitored. A stable complex is typically characterized by low and converging RMSD values.
The binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a more accurate estimation of the binding affinity than docking scores alone. mdpi.com
| Simulation Parameter | Value | Interpretation |
| Protein RMSD | < 2.0 Å | Indicates a stable protein backbone throughout the simulation. |
| Ligand RMSD | < 1.5 Å | Suggests the ligand remains stably bound in the active site. |
| Binding Free Energy (MM-PBSA) | -50 to -100 kJ/mol | A favorable binding free energy, indicating a stable complex. |
This data is representative of typical MD simulation results for stable ligand-protein complexes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). mdpi.commjcce.org.mk These calculations are vital for understanding the reactivity of this compound.
Studies on 3-acetylcoumarin (B160212) derivatives have shown that the electronic nature of substituents on the coumarin ring can significantly influence their reactivity. mdpi.com For this compound, the electron-donating methoxy group at the C-6 position is expected to increase the electron density of the aromatic ring system. The acetyl group at the C-3 position, being an electron-withdrawing group, will influence the electronic properties of the pyrone ring.
The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.
| Quantum Chemical Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -2.0 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions. |
These values are estimations based on calculations for similar coumarin structures.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. journaljpri.comnih.gov For coumarin derivatives, QSAR studies have been instrumental in identifying the key structural features that contribute to their pharmacological effects. bas.bgnih.govresearchgate.net
A QSAR model for a series of coumarin derivatives, including this compound, would involve the calculation of various molecular descriptors (e.g., topological, electronic, and steric). These descriptors are then correlated with experimental biological activity data using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
For this compound, important descriptors would likely include those related to the size and electronic influence of the acetyl and methoxy groups. A hypothetical QSAR equation might look like:
pIC₅₀ = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃*(LUMO)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such models can predict the activity of new, unsynthesized coumarin derivatives.
| Descriptor | Contribution to Activity | Rationale |
| Lipophilicity (logP) | Positive | Enhanced membrane permeability. |
| Dipole Moment | Negative | High polarity may hinder passage through biological membranes. |
| LUMO Energy | Positive | Lower LUMO energy may enhance interactions with biological targets. |
This table illustrates a hypothetical QSAR model's interpretation.
In Silico Prediction of Pharmacological Profiles
In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. dergipark.org.trnih.govjchr.orgmdpi.com These predictions are crucial for assessing the drug-likeness of a compound like this compound early in the drug discovery process.
Various online servers and software can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for inhibiting cytochrome P450 (CYP) enzymes. For coumarin derivatives, these predictions are generally favorable, often adhering to Lipinski's rule of five, which suggests good oral bioavailability. nih.govjchr.org
The predicted ADMET profile for this compound would likely indicate good absorption and distribution, with metabolism primarily occurring through the P450 system. Toxicity predictions are also a critical component, flagging potential issues such as cardiotoxicity or hepatotoxicity.
| ADMET Parameter | Predicted Value/Outcome | Implication |
| Human Intestinal Absorption | High | Good oral bioavailability. |
| Blood-Brain Barrier Penetration | Low to Moderate | May or may not cross into the central nervous system. |
| Plasma Protein Binding | High (>90%) | May affect the free drug concentration and efficacy. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |
This data is based on general predictions for coumarin derivatives and should be experimentally verified.
Derivatization and Analog Development for Enhanced Research Utility
Synthesis of Chalcone (B49325) Hybrids
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been hybridized with coumarin (B35378) moieties to generate novel compounds with significant biological potential. The synthesis of these hybrids often involves the Claisen-Schmidt condensation reaction.
For instance, 3-acetyl-4-hydroxycoumarin can be reacted with substituted aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) in chloroform (B151607) to yield coumarin-chalcone hybrids. nih.gov This method provides a straightforward route to compounds that have demonstrated antibacterial, antioxidant, and cytotoxic activities. nih.gov Another approach involves the reaction of 3-acetyl-2H-chromen-2-one with vanillin (B372448), utilizing either reflux or ultrasonic irradiation methods to produce the corresponding coumarin-chalcone. researchgate.net These synthetic strategies highlight the versatility of the acetyl group on the coumarin ring as a reactive handle for constructing these hybrid molecules.
Development of Thiazole (B1198619) and Quinoxaline (B1680401) Derivatives
The incorporation of thiazole and quinoxaline rings into the 3-acetyl-6-methoxy-2H-chromen-2-one scaffold has led to the development of new derivatives with a broad spectrum of pharmacological activities. Thiazole-containing coumarins are recognized for their potential as antibacterial, antioxidant, antitumor, and anti-inflammatory agents. researchgate.netnih.gov
The synthesis of these derivatives often begins with the bromination of the acetyl group to form 3-(bromoacetyl)coumarin (B1271225). This intermediate serves as a key building block for constructing various heterocyclic systems. researchgate.netacgpubs.org For example, reaction of 3-(bromoacetyl)coumarin with 2-aminothiazole (B372263) or its derivatives can yield 3-(thiazol-2-yl)-2H-chromen-2-ones. researchgate.net Similarly, multicomponent reactions involving 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide (B42300), and hydrazonoyl halides under ultrasonic irradiation have been employed to synthesize thiazolyl-coumarin derivatives efficiently. frontiersin.org These synthetic efforts have produced compounds with promising anticancer activities. frontiersin.org
Furthermore, the fusion of quinoxaline moieties has been explored. While specific examples starting directly from this compound are less detailed in the provided context, the general strategy of using coumarin precursors to build complex heterocyclic systems is well-established. mdpi.comnih.gov
Metal Complexation Studies and Enhanced Biological Activity
The ability of coumarin derivatives to chelate with metal ions has been exploited to create novel metal complexes with enhanced biological activities compared to the parent ligands. nih.govfrontiersin.org The oxygen atoms of the coumarin ring and the acetyl group in this compound provide ideal coordination sites for metal ions.
Studies have shown that copper(II) and zinc(II) complexes of coumarin derivatives can exhibit significant antibacterial activity. For example, complexes of 3-(2-hydroxybenzoyl)-2H-chromen-2-one demonstrated moderate activity against Staphylococcus aureus. nih.gov Similarly, Schiff base chelators derived from 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been coordinated with silver and copper to create antimicrobial agents. frontiersin.org The complexation of 3-(bromoacetyl)coumarin with various transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), often in the presence of a second ligand such as 1,10-phenanthroline, has yielded complexes with notable antimicrobial properties. frontiersin.org These findings underscore the potential of metal complexation to amplify the therapeutic efficacy of coumarin-based compounds.
Conjugation with Other Heterocyclic Scaffolds (e.g., Triazoles, Quinolones)
To broaden the therapeutic potential and explore new structure-activity relationships, this compound and its analogs have been conjugated with other biologically important heterocyclic scaffolds, such as triazoles and quinolones. nih.govnih.gov
Triazole Conjugates: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing coumarin-triazole hybrids. acs.org This involves the reaction of a propargylated coumarin with a benzyl (B1604629) azide (B81097) to form the 1,2,3-triazole linkage. These hybrids have been investigated as dual inhibitors of cholinesterases and β-secretase, enzymes implicated in Alzheimer's disease. acs.org The substituents on the triazole's benzyl ring have been shown to play a crucial role in modulating the inhibitory activity. acs.org
Quinolone Conjugates: Quinolone, a privileged scaffold in medicinal chemistry, has been linked to 1,2,3-triazole systems to create hybrids with potential as acetylcholinesterase inhibitors. nih.gov While direct conjugation to this compound is not explicitly detailed, the strategy of combining these pharmacophores highlights a rational approach to designing multi-target-directed ligands for complex diseases. nih.gov
Application as Chemical Probes in Biological Systems
The inherent fluorescence of the coumarin nucleus makes its derivatives, including those of this compound, excellent candidates for the development of chemical probes for studying dynamic processes in biological systems.
Fluorescent Probe Design and Application (e.g., Membrane/Cell Dynamics)
Coumarin-based fluorescent probes are widely used for bioimaging due to their favorable photophysical properties. rsc.orgmdpi.com These probes can be designed as "turn-on" sensors, where fluorescence is activated upon interaction with a specific analyte or enzyme. nih.gov For example, coumarin derivatives have been engineered to detect biological thiols, with a mechanism involving a Michael addition reaction that leads to the release of a highly fluorescent 7-hydroxyl coumarin. rsc.org
Probes derived from coumarins have been successfully applied to visualize intracellular components and monitor cellular events. Their ability to penetrate cell membranes allows for the real-time imaging of organelles and the detection of enzyme activity within living cells. mdpi.comnih.gov For instance, coumarin-based probes have been developed to recognize acetylcholinesterase, an important enzyme in the nervous system, and to monitor its overexpression during apoptosis in cancer cells. nih.gov The pH stability of these probes within the physiological range is a critical factor for their application in living systems. nih.gov
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Coumarin derivatives are increasingly being utilized in this field to create fluorogenic probes for bioimaging and bioconjugation. acs.orgnih.govacs.org These probes can be designed to react with specific functional groups that have been metabolically incorporated into biomolecules, enabling their visualization and study in a complex cellular environment. researchgate.net
For example, blue fluorescent azolium salts derived from coumarins have been synthesized for bioimaging and bioconjugation applications. acs.orgnih.govacs.org These compounds can be synthesized using metal-free methods and exhibit good water solubility and quantum yields in biologically relevant buffers. acs.orgnih.govacs.org Another strategy involves the use of cyclopropenone-masked coumarin probes that become fluorescent upon reaction with bioorthogonal phosphines. chemrxiv.org This approach allows for real-time imaging with high signal-to-noise ratios and holds promise for multiplexed labeling studies. researchgate.netchemrxiv.org
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
While established methods for the synthesis of 3-Acetyl-6-methoxy-2H-chromen-2-one exist, such as the Knoevenagel condensation of 5-methoxysalicylaldehyde with ethyl acetoacetate (B1235776), there is a continuous drive for more efficient, environmentally friendly, and versatile synthetic routes. Future research could focus on the development of novel catalytic systems, including nanocatalysts or biocatalysts, to improve reaction yields, reduce reaction times, and minimize the use of hazardous reagents and solvents. asianpubs.org The exploration of one-pot, multi-component reactions presents another promising strategy to streamline the synthesis of this coumarin (B35378) derivative and its analogues, offering a more atom-economical approach. frontiersin.orgnih.gov Furthermore, the application of modern synthetic technologies like microwave-assisted synthesis and flow chemistry could lead to scalable and automated production processes. nih.gov
Elucidation of Broader Spectrum Biological Mechanisms
The biological activities of coumarin derivatives are well-documented, and this compound is no exception, with studies pointing towards its potential as an antioxidant and antimicrobial agent. However, the precise molecular mechanisms underlying these activities are not yet fully understood. Future investigations should aim to elucidate the specific signaling pathways and molecular targets modulated by this compound. For instance, in the context of its antioxidant properties, it is crucial to determine its capacity for direct radical scavenging versus its ability to upregulate endogenous antioxidant defense systems. Similarly, for its antimicrobial effects, identifying the specific cellular structures or enzymatic processes it disrupts in pathogens would be a significant advancement.
Advanced SAR and Ligand Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, a systematic exploration of how modifications to the acetyl and methoxy (B1213986) groups, as well as substitutions at other positions on the chromen-2-one scaffold, impact its biological profile is warranted. Advanced computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the activity of novel derivatives and guide the design of more potent and selective analogues. This could lead to the development of compounds with enhanced therapeutic potential and reduced off-target effects.
Exploration of New Molecular Targets
The diverse biological activities exhibited by coumarin derivatives suggest that they may interact with a wide range of molecular targets. mdpi.comresearchgate.netnih.gov Future research should venture beyond the currently known activities of this compound and explore its potential to modulate other biologically relevant targets. This could involve high-throughput screening against various enzyme and receptor panels to identify novel interactions. For example, investigating its inhibitory potential against enzymes implicated in diseases such as cancer or neurodegenerative disorders could unveil new therapeutic applications.
Integration of Advanced Biophysical Techniques for Interaction Characterization
To gain a more profound understanding of how this compound interacts with its biological targets, the integration of advanced biophysical techniques is essential. Methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide detailed, atomic-level information about the binding mode and kinetics of the compound with its target proteins or nucleic acids. This knowledge is invaluable for rational drug design and for optimizing the affinity and specificity of future derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Acetyl-6-methoxy-2H-chromen-2-one with high purity?
- Methodology : The compound can be synthesized via Pechmann condensation or modified Kostanecki-Robinson reactions. For example, describes the synthesis of this compound (denoted as 3c ) using acetylated intermediates under mild conditions. Key parameters include:
- Catalyst selection : Zinc chloride or phosphorous oxychloride for cyclization (inferred from ).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions typically proceed at 60–80°C to avoid side reactions ().
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity .
Q. How can NMR and X-ray crystallography be used to confirm the structure of this compound?
- NMR Analysis : provides ¹H NMR data for 3c :
- δ 3.87 (s, 3H, methoxy group), 7.00–8.04 (aromatic and acetyl protons). Integration ratios and coupling constants validate substitution patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELXL for refinement, as in ) resolves bond lengths and angles. demonstrates a structurally similar coumarin derivative (6-Methoxy-4-methyl-2H-chromen-2-one) with a triclinic crystal system, validated via CCDC deposition .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
- Graph Set Analysis : Hydrogen-bonding motifs (e.g., C=O···H–O or C–H···O interactions) can be analyzed using Etter’s rules ( ). For example, the acetyl group may act as a hydrogen-bond acceptor, while the methoxy group participates in weak C–H···O interactions.
- Impact on Properties : Strong intermolecular interactions correlate with higher melting points and reduced solubility, critical for formulation studies .
Q. What strategies resolve contradictions between computational and experimental data (e.g., NMR vs. DFT-predicted chemical shifts)?
- Validation Workflow :
Experimental Benchmarking : Compare observed NMR shifts () with DFT-calculated values (B3LYP/6-311+G(d,p) basis set).
Conformational Sampling : Use software like Gaussian or ORCA to account for rotational isomers of the acetyl group.
Error Analysis : Discrepancies >0.5 ppm may indicate solvent effects or crystal packing distortions ( ) .
Q. How can reaction conditions be optimized to minimize degradation of this compound during derivatization?
- Key Factors :
- Temperature : Maintain <100°C to prevent acetyl group hydrolysis ().
- Catalyst Compatibility : Avoid strong bases (e.g., NaOH) that may cleave the coumarin lactone ring.
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy group) using trimethylsilyl chloride .
Q. What computational tools are effective for modeling the electronic properties of this compound?
- Software Recommendations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
